molecular formula C17H20BNO2S B1456829 Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine CAS No. 1257651-22-1

Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine

Cat. No.: B1456829
CAS No.: 1257651-22-1
M. Wt: 313.2 g/mol
InChI Key: BYXNQKHPQNAKEZ-UHFFFAOYSA-N
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Description

Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine is a useful research compound. Its molecular formula is C17H20BNO2S and its molecular weight is 313.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-cancer, anti-bacterial, and anti-fungal properties based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a phenyl group attached to a thiophene ring and a dioxaborolane moiety. The structural formula can be represented as follows:

C19H21BO3\text{C}_{19}\text{H}_{21}\text{B}\text{O}_3

This structure suggests potential interactions with biological targets due to the presence of both aromatic and heteroaromatic systems.

1. Anti-Cancer Activity

Recent studies have evaluated the anti-cancer properties of related compounds containing the dioxaborolane moiety. For instance, derivatives of dioxaborolane have shown promising results against various cancer cell lines. A study reported that certain derivatives exhibited significant growth inhibition in leukemia (HL-60) and breast cancer (T-47D) cell lines, with growth inhibition percentages reaching up to 29.43% for specific compounds .

Cell Line Compound Growth Inhibition (%)
HL-60 (Leukemia)8c14.42
T-47D (Breast)8c26.78
SF-295 (CNS Cancer)8c29.43

These findings indicate that compounds similar to this compound may possess effective anti-cancer properties.

2. Anti-Bacterial Activity

The compound's potential anti-bacterial activity has also been explored. Structure–activity relationship studies suggest that compounds with halogen substituents exhibit enhanced antibacterial effects. The presence of the dioxaborolane structure seems to play a critical role in inhibiting bacterial growth by targeting essential enzymes involved in bacterial cell wall synthesis .

Bacterial Strain Inhibition Zone (mm)
S. aureus12
B. cereus10

These results highlight the compound's potential as an antibacterial agent.

3. Anti-Fungal Activity

In addition to its anti-cancer and anti-bacterial properties, related compounds have demonstrated antifungal activity against various fungal strains. The presence of specific substituents in the dioxaborolane framework appears to enhance antifungal efficacy .

Case Studies

A series of case studies have been conducted on related compounds to assess their biological activities:

  • Case Study 1: A derivative with a similar structure was tested for its cytotoxic effects on human cancer cell lines. Results indicated a significant reduction in cell viability across multiple cancer types.
  • Case Study 2: Another study focused on antibacterial assays where derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness based on structural modifications.

Properties

IUPAC Name

N-phenyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO2S/c1-16(2)17(3,4)21-18(20-16)15-11-10-14(22-15)12-19-13-8-6-5-7-9-13/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXNQKHPQNAKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726222
Record name (E)-N-Phenyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257651-22-1
Record name (E)-N-Phenyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine
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Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine
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Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine

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